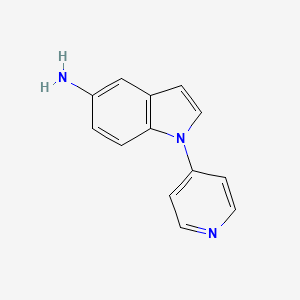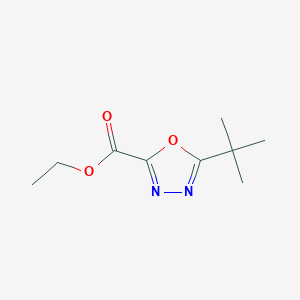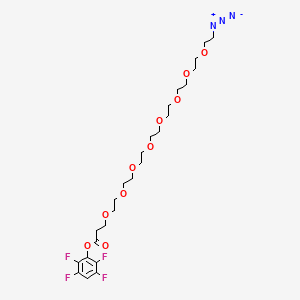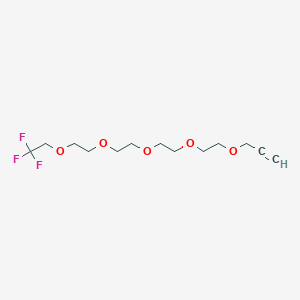
1,1,1-Trifluoroethyl-PEG5-Propargyl
Vue d'ensemble
Description
1,1,1-Trifluoroethyl-PEG5-Propargyl: is a compound that features a trifluoroethyl group and a propargyl group attached to a polyethylene glycol (PEG) chain. This compound is known for its ability to form stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry. The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Applications De Recherche Scientifique
1,1,1-Trifluoroethyl-PEG5-Propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry to create stable triazole linkages.
Biology: Utilized in the modification of proteins and antibodies for various biological studies.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and efficacy of drugs while reducing toxicity and immunogenicity.
Industry: Applied in the development of advanced materials and surface modifications .
Mécanisme D'action
Target of Action
The primary target of 1,1,1-Trifluoroethyl-PEG5-Propargyl is the azide-bearing compounds or biomolecules . The compound is used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction forms stable triazole linkages . The trifluoroethyl group in the compound is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Biochemical Pathways
The compound affects the biochemical pathways related to drug delivery. By forming stable triazole linkages with azide-bearing compounds or biomolecules, it modifies the surface of drugs or nanoparticles . This modification allows for targeted delivery to specific cells or tissues, affecting the pathways related to drug absorption and distribution .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily influenced by its PEG chain. This chain enhances the solubility, stability, and biocompatibility of drugs . As a result, it can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, thereby enhancing their bioavailability .
Result of Action
The action of this compound results in the improved pharmacokinetics and efficacy of drugs . By modifying the surface of drugs or nanoparticles, it allows for targeted delivery to specific cells or tissues . This can reduce toxicity and immunogenicity, leading to more effective and safer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of other chemicals in the environment . Moreover, the stability of the compound and its ability to form triazole linkages can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
1,1,1-Trifluoroethyl-PEG5-Propargyl forms a stable triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Cellular Effects
Given its reactivity towards primary amine groups in proteins and antibodies , it can be inferred that it may influence cell function by modifying these biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction can lead to changes in the function of proteins, antibodies, and other molecules and surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroethyl-PEG5-Propargyl is synthesized through a series of chemical reactions involving the attachment of a trifluoroethyl group and a propargyl group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with reactive groups such as hydroxyl or carboxyl groups.
Trifluoroethylation: The trifluoroethyl group is introduced through a reaction with a trifluoroethylating agent.
Propargylation: The propargyl group is attached using a propargylating agent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoroethyl-PEG5-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: Forms stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry.
Nucleophilic Substitution: The trifluoroethyl group can react with primary amine groups in proteins and other molecules.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Trifluoroethylating Agents: Used to introduce the trifluoroethyl group.
Propargylating Agents: Used to attach the propargyl group.
Major Products:
Triazole Linkages: Formed through click chemistry with azides.
Modified Proteins and Antibodies: Resulting from reactions with primary amine groups
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroethyl-PEG3-Propargyl: A shorter PEG chain variant with similar reactivity.
1,1,1-Trifluoroethyl-PEG4-Azide: Contains an azide group instead of a propargyl group.
1,1,1-Trifluoroethyl-PEG5-Alcohol: Features an alcohol group instead of a propargyl group.
Uniqueness: 1,1,1-Trifluoroethyl-PEG5-Propargyl is unique due to its specific combination of a trifluoroethyl group and a propargyl group attached to a PEG chain. This combination allows for versatile applications in click chemistry, protein modification, and drug delivery systems, making it a valuable compound in various scientific research fields .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQPBBLSVKLHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


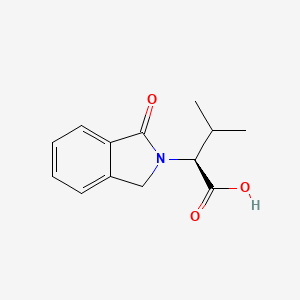
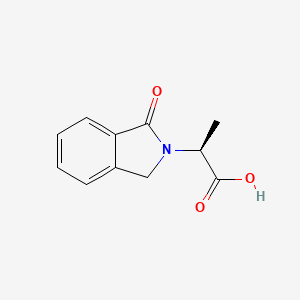


![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
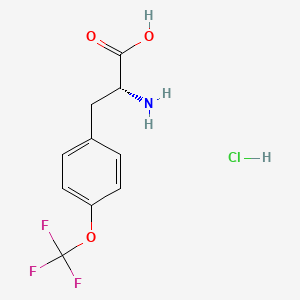
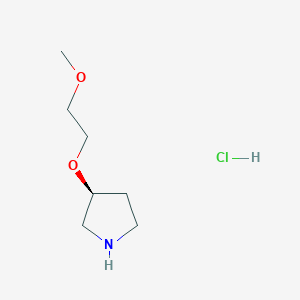


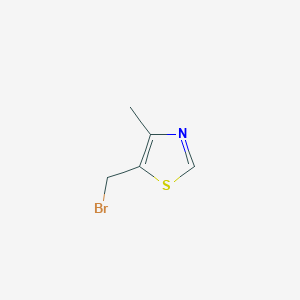
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
